molecular formula C10H11NO2 B1453846 (7-Methoxy-1-benzofuran-2-yl)methanamine CAS No. 165735-70-6

(7-Methoxy-1-benzofuran-2-yl)methanamine

Cat. No. B1453846
CAS RN: 165735-70-6
M. Wt: 177.2 g/mol
InChI Key: ZPDXFVTYOVORRW-UHFFFAOYSA-N
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Description

“(7-Methoxy-1-benzofuran-2-yl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .


Synthesis Analysis

Benzofuran compounds, such as “(7-Methoxy-1-benzofuran-2-yl)methanamine”, are ubiquitous in nature and have strong biological activities . They are synthesized using novel methods for constructing benzofuran rings . One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)methanamine” is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “(7-Methoxy-1-benzofuran-2-yl)methanamine”, have been developed and utilized as anticancer agents . They have also shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical And Chemical Properties Analysis

“(7-Methoxy-1-benzofuran-2-yl)methanamine” has a molecular formula of C11H13NO2 and a molecular weight of 191.23 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including (7-Methoxy-1-benzofuran-2-yl)methanamine, have been studied for their potential anticancer properties. Research indicates that some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The ability to inhibit cancer cell proliferation makes these compounds promising candidates for the development of new anticancer therapies.

Anti-Hepatitis C Virus Activity

The benzofuran scaffold has been utilized in the development of compounds with anti-hepatitis C virus activity. Novel macrocyclic benzofuran compounds have shown effectiveness against the hepatitis C virus and are expected to be potential therapeutic drugs for treating the disease . This application is particularly important given the global impact of hepatitis C and the need for more effective treatments.

Antimicrobial Agents

Benzofuran derivatives are also being explored as antimicrobial agents. The synthesis of benzofuran compounds involves strategies like one-pot etherification and dehydrative cyclization, which are crucial for creating effective antimicrobial substances . These compounds could lead to new treatments for bacterial infections, addressing the growing concern of antibiotic resistance.

Antioxidative Properties

Studies have shown that benzofuran compounds possess antioxidative activities. This property is beneficial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases . Antioxidants derived from benzofuran could be used to develop supplements or drugs that help manage these conditions.

Antiviral Activities

Apart from anti-hepatitis C applications, benzofuran derivatives have broader antiviral activities. Their structural versatility allows for the design of compounds that can interfere with different stages of viral replication. This makes them valuable in the research and development of new antiviral drugs .

Drug Synthesis and Design

The benzofuran ring is a fundamental structural unit in many biologically active natural medicines and synthetic chemical raw materials. Its incorporation into drug design allows for the creation of novel therapies with enhanced efficacy compared to conventional treatments. Medicinal chemists use the benzofuran core to synthesize new derivatives for a variety of disorders .

Mechanism of Action

The mechanism of action of benzofuran compounds is related to their strong biological activities . For example, some substituted benzofurans have shown significant anticancer activities .

Future Directions

Benzofuran compounds, including “(7-Methoxy-1-benzofuran-2-yl)methanamine”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . They are seen as potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDXFVTYOVORRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1-benzofuran-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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